1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with cycloheptylpiperazine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may also involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea
- N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
- N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide .
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .
Properties
Molecular Formula |
C19H32N2 |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine |
InChI |
InChI=1S/C19H32N2/c1-2-4-6-19(5-3-1)21-11-9-20(10-12-21)15-18-14-16-7-8-17(18)13-16/h7-8,16-19H,1-6,9-15H2 |
InChI Key |
XCBFRNWRTZBQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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